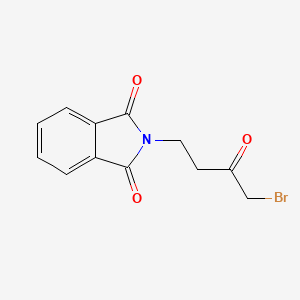

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-bromo-3-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPZBCHKQSHXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396036 | |

| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51132-00-4 | |

| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51132-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the structure elucidation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. It outlines a proposed synthetic pathway and details the expected analytical data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a functionalized derivative of phthalimide, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of an α-bromoketone moiety introduces a reactive center, making it a potentially valuable intermediate for the synthesis of more complex molecules and a candidate for biological evaluation. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. This guide details the methodologies and expected outcomes for the comprehensive characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents. The initial step is the synthesis of the precursor, N-(3-oxobutyl)phthalimide, followed by its selective bromination at the α-position to the ketone.

Experimental Protocol: Synthesis of N-(3-Oxobutyl)phthalimide (Precursor)

-

Reaction Setup: To a solution of potassium phthalimide (1.85 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add 1-chlorobutan-2-one (1.07 g, 10 mmol).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3-oxobutyl)phthalimide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve N-(3-oxobutyl)phthalimide (2.17 g, 10 mmol) in glacial acetic acid (30 mL) in a flask protected from light.

-

Bromination: Add bromine (0.51 mL, 10 mmol) dropwise to the solution while stirring.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into 150 mL of cold water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine. Recrystallize the crude product from ethanol to afford pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the target compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 2H | Aromatic H (ortho to C=O) |

| ~7.73 | dd | 2H | Aromatic H (meta to C=O) |

| ~4.85 | s | 2H | -CH₂-Br |

| ~4.15 | t | 2H | -N-CH₂- |

| ~3.20 | t | 2H | -CH₂-C(=O)- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.5 | C=O (ketone) |

| ~167.8 | C=O (imide) |

| ~134.2 | Aromatic C-H |

| ~132.0 | Aromatic C (quaternary) |

| ~123.5 | Aromatic C-H |

| ~45.0 | -N-CH₂- |

| ~40.0 | -CH₂-C(=O)- |

| ~35.0 | -CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: Predicted IR Absorption Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1770 | Strong | C=O stretch (imide, symmetric) |

| ~1715 | Strong | C=O stretch (imide, asymmetric) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1400 | Strong | C-N stretch |

| ~650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₁₀BrNO₃, the expected molecular weight is approximately 296.12 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 295/297 | [M]⁺ (Molecular ion) |

| 216 | [M - Br]⁺ |

| 174 | [M - CH₂BrCO]⁺ |

| 160 | [Phthalimide-N=CH₂]⁺ |

| 147 | [Phthalimide]⁺ |

| 130 | [C₈H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Visualization of Workflows

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

Structure Elucidation Workflow

The logical workflow for the structural confirmation of the synthesized compound is depicted below.

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a valuable intermediate in organic and medicinal chemistry. The synthesis is primarily achieved through a modified Gabriel synthesis, a robust method for the formation of N-alkylated phthalimides. This document details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the key electrophile, 1,4-dibromobutan-2-one. The second, and core, step is the N-alkylation of potassium phthalimide with the synthesized 1,4-dibromobutan-2-one.

Step 1: Synthesis of 1,4-Dibromobutan-2-one

The most common and efficient route to 1,4-dibromobutan-2-one is through the oxidation of its precursor, 1,4-dibromo-2-butanol. This alcohol can be synthesized via the reaction of allyl bromide with formaldehyde.

Step 2: N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)

The target molecule is synthesized by the nucleophilic substitution reaction between potassium phthalimide and 1,4-dibromobutan-2-one. The phthalimide anion acts as a surrogate for the ammonia anion, allowing for a controlled mono-alkylation and avoiding the formation of over-alkylated byproducts. This reaction is a classic example of the Gabriel synthesis, widely used for the preparation of primary amines, and in this case, N-substituted phthalimides.[1][2]

The overall synthetic pathway can be visualized as follows:

References

An In-depth Technical Guide on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS Number 6284-26-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. It is important to note that while physicochemical properties for this specific compound are available, detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in publicly accessible scientific literature. Therefore, this guide also includes representative information from closely related isoindoline-1,3-dione derivatives to provide a contextual understanding of the potential applications and methodologies associated with this class of compounds.

Core Compound Information

This compound is a halogenated derivative of the phthalimide scaffold. The isoindoline-1,3-dione moiety is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] The presence of a reactive α-haloketone functional group in the side chain suggests its potential as an intermediate in organic synthesis or as a covalent modifier of biological targets.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6284-26-0 | [][4] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [] |

| Molecular Weight | 296.12 g/mol | [] |

| Boiling Point | 404.4°C at 760 mmHg | [] |

| Density | 1.689 g/cm³ | [] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | [] |

| InChI | InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | [] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 6284-26-0) is not available in the reviewed literature, a general and representative method for the synthesis of N-substituted isoindoline-1,3-diones can be described. This typically involves the reaction of phthalic anhydride with a primary amine.

Representative Synthesis of an N-Substituted Isoindoline-1,3-dione Derivative

The following protocol is for the synthesis of 2-(aryl)-isoindoline-1,3-diones, adapted from a method used for preparing nitro-substituted analogs.[5][6] This provides a foundational methodology that could be adapted for the synthesis of the title compound.

Reaction: Phthalic Anhydride + Primary Amine → N-Substituted Isoindoline-1,3-dione

Materials:

-

Phthalic anhydride derivative

-

Appropriate primary aromatic amine

-

Glacial acetic acid

Procedure:

-

A mixture of the phthalic anhydride derivative and the corresponding primary aromatic amine is prepared in glacial acetic acid.

-

The reaction mixture is refluxed for 2-3 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

General Synthetic Workflow

The synthesis of N-substituted isoindoline-1,3-diones is a fundamental transformation in organic chemistry. The general workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Biological Activity and Potential Applications

The isoindoline-1,3-dione scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.[1][2] While specific studies on this compound are lacking, research on analogous compounds provides insight into its potential applications.

Acetylcholinesterase (AChE) Inhibition

Several isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.

The table below summarizes the AChE inhibitory activity of some representative isoindoline-1,3-dione derivatives.

| Compound Derivative | IC₅₀ (µM) against AChE | Reference |

| para-fluoro substituted 7a | 2.1 | [1] |

| para-fluoro substituted 7f | 2.1 | [1] |

| Unsubstituted 7e | Data not specified, but substitutions showed no significant effect | [1] |

Anti-inflammatory and Anticancer Activity

Derivatives of isoindoline-1,3-dione have also demonstrated potential as anti-inflammatory and anticancer agents.[2][7] For instance, certain halogenated derivatives have shown significant antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116.[7] Some studies have also explored their role as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8][9]

Conceptual Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the general mechanism of action for an acetylcholinesterase inhibitor.

Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition.

Future Directions

The presence of the reactive α-bromoketone moiety in this compound makes it an interesting candidate for further investigation. Future research could focus on:

-

Development of a reliable synthesis protocol: A documented and optimized synthesis method is crucial for making this compound more accessible for research.

-

Structural confirmation: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be necessary to unequivocally confirm its structure.

-

Biological screening: A comprehensive biological evaluation could uncover its potential as a therapeutic agent, for example, as an enzyme inhibitor or an alkylating agent for biomolecules.

-

Application as a synthetic intermediate: Its bifunctional nature makes it a potentially useful building block for the synthesis of more complex molecules.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 4. 2-(4-BROMO-3-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE | 6284-26-0 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journaljpri.com [journaljpri.com]

- 7. researchgate.net [researchgate.net]

- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 9. researchgate.net [researchgate.net]

IUPAC name for C12H10BrNO3

An in-depth technical guide on a specific isomer of the chemical formula C12H10BrNO3 cannot be provided at this time. Extensive searches for a well-characterized compound with this exact molecular formula have not yielded a specific, researched isomer. The molecular formula C12H10BrNO3 can represent a vast number of constitutional isomers and stereoisomers, and without published scientific literature detailing the synthesis, properties, and biological activity of a particular structure, the creation of a comprehensive technical guide with experimental protocols, quantitative data, and signaling pathways is not feasible.

The search for the IUPAC name and associated research data for C12H10BrNO3 did not identify a prominent or commonly studied compound. Scientific databases and literature searches for this specific formula, as well as for related classes of compounds such as bromo-nitro substituted heterocycles with a C12 backbone, did not retrieve sufficient information to form the basis of the requested in-depth guide.

For a technical guide of this nature to be developed, a specific, known, and studied chemical entity is required. This would allow for the collection and presentation of factual data, including:

-

IUPAC Name: The systematic name determined by the rules of the International Union of Pure and Applied Chemistry, which is dependent on the precise arrangement of atoms in the molecule.

-

Quantitative Data: Measurable properties such as melting point, boiling point, solubility, spectral data (NMR, IR, Mass Spectrometry), and biological activity metrics (e.g., IC50 values).

-

Experimental Protocols: Detailed methods for the synthesis, purification, characterization, and biological testing of the compound.

-

Signaling Pathways and Mechanisms of Action: Information on how the compound interacts with biological systems, which is typically elucidated through extensive research.

Without a specific isomer of C12H10BrNO3 that has been subject to such scientific inquiry, the core requirements for the requested technical guide cannot be met. Further research in the chemical literature would be necessary to first identify a relevant compound with this molecular formula before a detailed technical document could be compiled.

Reactivity of the α-Bromoketone Moiety in Isoindoline-1,3-diones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an α-bromoketone moiety to this scaffold creates a versatile synthetic intermediate with significant potential for the construction of complex heterocyclic systems and novel drug candidates. The electrophilic nature of both the carbonyl carbon and the α-carbon, coupled with the reactivity of the bromine leaving group, opens up a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the α-bromoketone functionality within the isoindoline-1,3-dione framework, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of the Core Intermediate: 2-(2-Bromoacetyl)isoindoline-1,3-dione

The primary starting material for exploring the reactivity of this moiety is 2-(2-bromoacetyl)isoindoline-1,3-dione. Its synthesis is a crucial first step and can be achieved through the bromination of N-acetylphthalimide.

Experimental Protocol: Synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione[1]

A mixture of N-acetylphthalimide and N-bromosuccinimide (NBS) in dioxane is heated to facilitate the bromination reaction.

Materials:

-

N-acetylphthalimide

-

N-Bromosuccinimide (NBS)

-

Dioxane

Procedure:

-

A solution of N-acetylphthalimide in dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

N-Bromosuccinimide is added to the solution.

-

The reaction mixture is heated at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization to afford 2-(2-bromoacetyl)isoindoline-1,3-dione.

Caption: Synthetic workflow for 2-(2-bromoacetyl)isoindoline-1,3-dione.

Key Reactions of the α-Bromoketone Moiety

The presence of the α-bromoketone functionality allows for a variety of subsequent reactions, primarily driven by nucleophilic substitution at the α-carbon.

Hantzsch Thiazole Synthesis

A classic and highly efficient method for the construction of thiazole rings involves the reaction of an α-haloketone with a thioamide. The reaction of 2-(2-bromoacetyl)isoindoline-1,3-dione with thiourea provides a direct route to 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione, a valuable building block for further derivatization.[1]

| Reactant 1 | Reactant 2 | Solvent | Base | Conditions | Product | Yield |

| 2-(2-Bromoacetyl)isoindoline-1,3-dione | Thiourea | Ethanol | Piperidine | Reflux | 2-(2-Aminothiazol-5-yl)isoindoline-1,3-dione | High |

Materials:

-

2-(2-Bromoacetyl)isoindoline-1,3-dione

-

Thiourea

-

Ethanol

-

Piperidine

Procedure:

-

Dissolve 2-(2-bromoacetyl)isoindoline-1,3-dione and thiourea in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

References

Potential Biological Activities of Brominated Isoindoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, famously represented by the controversial drug thalidomide. The introduction of bromine atoms to this scaffold can significantly modulate the lipophilicity, electronic properties, and steric profile of the resulting derivatives, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of brominated isoindoline-1,3-dione derivatives, focusing on their anticancer, enzyme inhibitory, and other pharmacological effects. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes critical molecular pathways to support further research and development in this promising area.

Anticancer and Cytotoxic Activities

Brominated isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

1.1. In Vitro Cytotoxicity

Studies have shown that bromination can enhance the antiproliferative effects of isoindoline-1,3-dione compounds. For instance, tetra-brominated derivatives have been found to be more effective than their tetra-chlorinated counterparts. The cytotoxic effects of several brominated derivatives have been quantified against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Brominated Isoindoline-1,3-dione and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | CC50 | 3.81 µg/mL | [1] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | IC50 | 7.17 ± 0.94 µM | |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | IC50 | 2.93 ± 0.47 µM | |

| N-benzylisoindole-1,3-dione derivatives | A549 (Lung) | - | Showed inhibitory effects | [2] |

| Tetra-brominated isoindole-1,3-dione derivative | Caco-2 (Colorectal) | IC50 | 0.080 µmol/mL | [3] |

1.2. Mechanism of Action: Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death (apoptosis). Treatment with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji cells.[1] Similarly, other brominated derivatives have been shown to arrest cell cycle progression. For example, one derivative caused cell cycle arrest at the G2/M phase in MCF-7 cells.

The induction of apoptosis often involves the modulation of key regulatory proteins. The intrinsic pathway, depicted below, is a common route activated by cellular stress.

Enzyme Inhibition

The isoindoline-1,3-dione scaffold is a versatile platform for designing potent enzyme inhibitors. The addition of bromine can enhance binding affinity and inhibitory activity against several key enzyme targets.

2.1. Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. Brominated sulfenimide derivatives of phthalimide have shown potent, low micromolar to nanomolar inhibition of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II).

2.2. Cholinesterase (AChE/BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat Alzheimer's disease. Isoindoline-1,3-dione derivatives have been investigated as potential cholinesterase inhibitors, with some compounds showing potent activity.

2.3. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Certain 5-bromo-indolin-2-one derivatives, which share a related core structure, have demonstrated potent inhibition of VEGFR-2 kinase activity.

Table 2: Enzyme Inhibitory Activity of Brominated Isoindoline-1,3-dione and Related Derivatives

| Compound/Derivative | Enzyme Target | Activity Metric | Value | Reference |

| Bromo-sulfenimide (1f) | hCA-I | Ki | 0.023 µM | |

| Bromo-sulfenimide (1f) | hCA-II | Ki | 0.044 µM | |

| Isoindolinone derivatives (2c, 2f) | hCA-I | Ki | 11.48 - 16.09 nM | [4] |

| Isoindolinone derivatives (2c, 2f) | hCA-II | Ki | 9.32 - 14.87 nM | [4] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | VEGFR-2 | IC50 | 0.728 µM | |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | IC50 | 0.503 µM | |

| Acetohydrazide derivative (8a) | AChE | IC50 | 0.11 ± 0.05 µM | [5] |

| Acetohydrazide derivative (8a) | AChE | Ki | 0.0886 µM | [5] |

| Acetohydrazide derivatives (8a-h) | BChE | IC50 | 5.7 - 30.2 µM | [5] |

Mechanism of Action: Modulation of Cereblon E3 Ligase

A landmark discovery in the pharmacology of phthalimides was the identification of cereblon (CRBN) as the primary target of thalidomide and its analogs (IMiDs). CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of an IMiD-like molecule to CRBN acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.[6][7][8] This mechanism is central to both the therapeutic (e.g., anti-myeloma) and teratogenic effects of these compounds.[6][9] Given the structural similarity, it is highly probable that brominated isoindoline-1,3-dione derivatives exert some of their biological effects through this pathway.

Other Biological Activities

Beyond anticancer and enzyme inhibitory effects, these derivatives have been explored for other pharmacological properties.

Table 3: Analgesic, Anti-inflammatory, and Antileishmanial Activities

| Activity | Assay | Compound/Derivative | Result |

| Analgesic | Acetic Acid-Induced Writhing | Isoindoline-1,3-dione derivatives | Significant % protection |

| Anti-inflammatory | Protein Denaturation | Isoindoline-1,3-dione derivatives | Excellent % inhibition |

| Antileishmanial | Leishmania tropica assay | Halogenated isoindole-1,3-dione | IC50 = 0.0478 µmol/mL |

Experimental Protocols

The evaluation of brominated isoindoline-1,3-dione derivatives involves a series of standardized in vitro and in vivo assays. A general workflow is presented below, followed by detailed protocols for key experiments.

5.1. MTT Cell Viability Assay[10][11][12]

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment : Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization : Add a detergent reagent (e.g., 100 µL of acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

5.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay[14][15][16][17]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting : Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining : Resuspend the cell pellet in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[17]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[15][16]

-

Flow Cytometry : Analyze the stained cells on a flow cytometer. The different cell populations are quantified based on their fluorescence signals:

-

Viable : Annexin V-negative / PI-negative

-

Early Apoptotic : Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic : Annexin V-positive / PI-positive

-

5.3. Carbonic Anhydrase (CA) Inhibition Assay[18][19][20]

This assay measures the esterase activity of CA.

-

Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in an organic solvent like acetonitrile.[18]

-

Enzyme-Inhibitor Pre-incubation : In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and the CA enzyme solution. Incubate for 10-15 minutes at room temperature to allow for binding.[18][19]

-

Reaction Initiation : Start the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement : Immediately measure the increase in absorbance at 400-405 nm in kinetic mode. The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow product p-nitrophenol.[18][20] The rate of this reaction is inversely proportional to the inhibitor's potency.

5.4. Acetic Acid-Induced Writhing Test (Analgesic Activity)[21][22][23]

This in vivo model assesses peripheral analgesic activity.

-

Animal Grouping : Use mice randomly divided into control, standard (e.g., Diclofenac), and test groups.

-

Compound Administration : Administer the test compounds and standard drug via a suitable route (e.g., orally or intraperitoneally) at a specific time before the induction of writhing.

-

Induction of Writhing : Inject a solution of acetic acid (e.g., 0.7% or 1%) intraperitoneally to induce a pain response.[21][22]

-

Observation : A few minutes after the acetic acid injection, count the number of "writhes" (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 10-15 minutes).[21][22]

-

Analysis : The analgesic effect is quantified as the percentage reduction in the number of writhes compared to the control group.

5.5. In Vitro Anti-inflammatory Activity (Protein Denaturation)[24][25][26]

This assay assesses anti-inflammatory potential by measuring the inhibition of protein denaturation.

-

Reaction Mixture : Prepare a reaction mixture containing a protein solution (e.g., egg albumin or bovine serum albumin), phosphate-buffered saline (PBS), and the test extract at various concentrations.[24][25]

-

Incubation : Incubate the mixtures at 37°C for 15-20 minutes.

-

Heat Denaturation : Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C or 70°C) for 5-20 minutes.[24][25]

-

Measurement : After cooling, measure the turbidity of the solutions spectrophotometrically (e.g., at 660 nm). Denaturation increases the turbidity of the solution.

-

Analysis : The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples to the control.

Conclusion

Brominated isoindoline-1,3-dione derivatives represent a versatile and potent class of compounds with a wide spectrum of biological activities. Their enhanced anticancer and enzyme inhibitory properties, coupled with a potentially unique mechanism of action via modulation of the CRBN E3 ligase complex, make them highly attractive candidates for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this chemical scaffold. Future work should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for selectivity and safety, and exploring novel therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. assaygenie.com [assaygenie.com]

- 20. benchchem.com [benchchem.com]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. saspublishers.com [saspublishers.com]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 24. innpharmacotherapy.com [innpharmacotherapy.com]

- 25. plantarchives.org [plantarchives.org]

- 26. e-mjm.org [e-mjm.org]

Review of isoindoline-1,3-dione derivatives in medicinal chemistry

An In-Depth Technical Guide to Isoindoline-1,3-dione Derivatives in Medicinal Chemistry

For decades, the isoindoline-1,3-dione scaffold, commonly known as phthalimide, has been a cornerstone in medicinal chemistry. This privileged N-heterocyclic structure is found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its journey from the historical tragedy of thalidomide to the development of life-saving immunomodulatory drugs (IMiDs) for cancer therapy highlights a remarkable evolution in drug discovery.[2][3] This guide offers a technical exploration of the synthesis, multifaceted biological activities, and mechanisms of action of isoindoline-1,3-dione derivatives, tailored for researchers, scientists, and drug development professionals.

The Isoindoline-1,3-dione Core: Synthesis and Properties

The phthalimide structure is characterized by a benzene ring fused to a five-membered pyrrolidine ring containing two carbonyl groups at positions 1 and 3.[2] This framework serves as a versatile building block in organic synthesis, largely due to the reactivity of the imide nitrogen.[4]

A primary method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. This reaction is robust and allows for the introduction of a wide variety of substituents at the nitrogen atom, which is crucial for modulating the biological activity of the resulting derivatives.[5][6]

Below is a generalized workflow for the synthesis of N-substituted isoindoline-1,3-dione derivatives.

Therapeutic Applications and Mechanisms of Action

Isoindoline-1,3-dione derivatives exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][7][8]

Anticancer Activity: The IMiD Revolution

The most significant therapeutic application of this scaffold is in oncology. Thalidomide, once infamous for its teratogenicity, was repurposed for treating multiple myeloma.[2][3] This led to the development of more potent and safer analogues, lenalidomide and pomalidomide, collectively known as immunomodulatory imide drugs (IMiDs).[3][9]

The primary mechanism of action for IMiDs involves their interaction with the Cereblon (CRBN) protein.[3][10] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[11][12] The binding of an IMiD to CRBN allosterically modifies the ligase's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.[3][10][11]

Key neosubstrates in multiple myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][13] Their degradation leads to the downregulation of critical oncogenic factors like IRF4 and c-MYC, resulting in potent anti-proliferative and apoptotic effects on myeloma cells.[13] This targeted protein degradation mechanism is a paradigm shift in drug development and has paved the way for technologies like Proteolysis-Targeting Chimeras (PROTACs), which often utilize CRBN-binding moieties.[10][14]

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented. Thalidomide and its analogues can inhibit the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), by enhancing the degradation of its mRNA.[9][15] Other derivatives have been shown to suppress nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS).[16] This modulation of inflammatory pathways also contributes to their analgesic effects.[17][18] Studies have demonstrated that certain derivatives can significantly reduce carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory agents.[17][19]

Other Biological Activities

The versatile phthalimide scaffold has been explored for various other therapeutic purposes:

-

Antimicrobial Activity: Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[5]

-

Antimalarial Activity: Some N-phenyl phthalimide derivatives have demonstrated inhibitory activity against Plasmodium falciparum by targeting the cytochrome bc1 complex.[20]

-

Anticonvulsant Activity: The structural features of the phthalimide ring have been utilized in the design of compounds with potential anticonvulsant properties.[1]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituent attached to the imide nitrogen. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.

| Compound Class/Derivative | Target/Assay | Activity Metric | Result | Reference |

| Anticancer Derivatives | ||||

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji cells (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [21] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 cells (Leukemia) | CC50 | 3.81 µg/mL | [21] |

| Compound 7 (containing azide and silyl ether) | A549 cells (Lung carcinoma) | IC50 | 19.41 µM | [22] |

| Tetrabrominated derivative (Compound 3) | Caco-2 cells (Colon adenocarcinoma) | IC50 | 0.080 µmol/mL | [7] |

| Anti-inflammatory Derivatives | ||||

| Compound IIh | LPS-stimulated NO production in RAW264.7 cells | IC50 | 8.7 µg/mL | [16] |

| ZM3 (10 mg/kg) | Carrageenan-induced rat paw edema (3h) | % Inhibition | 62.1% | [19] |

| ZM5 (20 mg/kg) | Carrageenan-induced rat paw edema (3h) | % Inhibition | 63.8% | [19] |

| Analgesic Derivatives | ||||

| ZM5 (50 mg/kg) | Acetic acid-induced writhing (mice) | % Reduction | >60% | [17] |

| Compound 3a | Acetic acid-induced writhing (mice) | Analgesic Activity | 1.6x Metamizole Sodium | [8] |

Table 1: Summary of Biological Activities of Selected Isoindoline-1,3-dione Derivatives.

SAR analysis reveals that lipophilic properties and the presence of specific functional groups, such as halogens (bromine, chlorine) or silyl ethers, can significantly enhance anticancer and antimicrobial activities.[7][23] For anti-inflammatory action, the bulkiness of the N-substituted alkyl chain has been associated with biological activity.[16]

Representative Experimental Protocols

While detailed, step-by-step protocols are specific to each publication, the following sections outline the general methodologies for key assays used to evaluate these derivatives.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., A549, HeLa, K562) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[22][24]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The isoindoline-1,3-dione derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).[21]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the laboratory conditions.[17][19]

-

Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like Indomethacin or Diclofenac), and test groups receiving different doses of the isoindoline-1,3-dione derivatives orally or via injection.[17][19]

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection, typically using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema for the treated groups is calculated relative to the control group.

Drug Discovery and Development Workflow

The development of novel isoindoline-1,3-dione derivatives follows a structured drug discovery pipeline, from initial design to preclinical evaluation.

Conclusion

The isoindoline-1,3-dione scaffold continues to be a highly valuable framework in medicinal chemistry. The groundbreaking discovery of its role in targeted protein degradation via Cereblon has revitalized interest and opened new avenues for therapeutic intervention, particularly in oncology. The synthetic tractability of the phthalimide core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to address a wide range of diseases. Future research will likely focus on developing next-generation derivatives with enhanced selectivity, improved safety profiles, and novel mechanisms of action, further cementing the legacy of this remarkable chemical entity.

References

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. gosset.ai [gosset.ai]

- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic route for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a key intermediate in various pharmaceutical and organic syntheses. The synthesis is a robust two-step process commencing with the Gabriel synthesis of an N-substituted phthalimide, followed by a selective α-bromination of a ketone. This document provides a detailed examination of the starting materials, experimental protocols, and quantitative data to support researchers in the successful synthesis of the target compound.

Synthetic Pathway Overview

The most logical and widely applicable synthetic strategy for this compound involves a two-step sequence:

-

Step 1: Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione. This initial step utilizes the well-established Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable 4-halo-2-butanone. This method is highly efficient for the formation of the carbon-nitrogen bond and avoids the over-alkylation often seen with other amination methods.[1][2][3]

-

Step 2: α-Bromination of 2-(3-Oxobutyl)isoindoline-1,3-dione. The intermediate ketone is then selectively brominated at the α-position (the terminal methyl group) to yield the final product, this compound. This transformation is a common and well-understood reaction in organic chemistry.[4][5]

The overall synthetic workflow is depicted below:

Starting Materials

The successful synthesis of the target compound relies on the quality and purity of the starting materials. The key precursors for this synthesis are detailed in the table below.

| Starting Material | Structure | CAS Number | Key Properties | Supplier Examples |

| Potassium Phthalimide |  | 1074-82-4 | White solid, stable under normal conditions. The key nucleophile in the Gabriel synthesis. | Sigma-Aldrich, TCI, Acros Organics |

| 4-Bromo-2-butanone |  | 816-40-0 | Colorless to yellow liquid. A lachrymator, handle with care in a fume hood. | Sigma-Aldrich, Alfa Aesar, TCI |

| 4-Chloro-2-butanone |  | 6322-49-2 | Colorless to light yellow liquid. A lachrymator, handle with care. | Sigma-Aldrich, Alfa Aesar, Combi-Blocks |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione

This procedure is based on the principles of the Gabriel synthesis, a reliable method for forming primary amines and their derivatives.[6][7]

Reaction Scheme:

Procedure:

-

To a stirred solution of potassium phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-bromo-2-butanone or 4-chloro-2-butanone (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(3-oxobutyl)isoindoline-1,3-dione.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 118-120 °C |

Step 2: Synthesis of this compound

The α-bromination of the ketone intermediate is a critical step to introduce the bromine atom at the terminal position of the butyl chain.[4]

Reaction Scheme:

Procedure:

-

Dissolve 2-(3-oxobutyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) in portions or a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. The use of a radical initiator like AIBN may be beneficial if using NBS.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >97% |

| Appearance | White to off-white solid |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations leading from basic starting materials to the final, more complex product.

Conclusion

The synthesis of this compound is a well-defined, two-step process that is both efficient and scalable. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing research and development endeavors. The use of the Gabriel synthesis in the initial step ensures a high yield of the N-alkylated intermediate, while the subsequent α-bromination provides a direct route to the final product. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high purity and yield.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Gabriel Synthesis [organic-chemistry.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Chemical Hazards and Safety Information for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated chemical hazards and safety information for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS Number: 51132-00-4). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, the information presented herein is largely based on data from structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to rigorous safety protocols. It is strongly recommended to obtain a substance-specific SDS from the supplier before use.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 51132-00-4 |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not available. Expected to be soluble in organic solvents. |

Hazard Identification and Classification

Based on the hazard profiles of analogous phthalimide derivatives, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word (Anticipated)

Signal Word: Warning

Toxicological Information

| Exposure Route | Anticipated Health Effects |

| Inhalation | May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath. |

| Skin Contact | Causes skin irritation, which may manifest as redness, itching, and inflammation. |

| Eye Contact | Causes serious eye irritation, potentially leading to redness, pain, and watering. |

| Ingestion | The toxicological effects of ingestion have not been determined. |

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Experimental Protocols for Hazard Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the key anticipated hazards of this chemical.

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A small amount of the test substance (e.g., 0.5 g) is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape. An untreated area of skin serves as a control.

-

Exposure: The test substance is left in place for a specified duration, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are the recommended species.

-

Procedure: A single dose of the test substance (e.g., 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The severity of the ocular lesions is scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Hazard Communication Workflow

The following diagram illustrates a logical workflow for communicating the hazards associated with this compound.

Caption: Hazard communication and management workflow for chemical safety.

Disposal Considerations

All waste materials, including the chemical itself and any contaminated items, should be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Molecular weight and formula of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a molecule of interest within the broader class of isoindoline-1,3-dione derivatives.

Core Compound Data

Quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| CAS Number | 51132-00-4 |

| IUPAC Name | This compound |

| Synonyms | 1-Bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-one |

| Physical Appearance | Solid (predicted) |

| Purity | Typically available at ≥97% from commercial suppliers[1] |

Chemical Structure

The chemical structure of this compound is characterized by a phthalimide group linked via a nitrogen atom to a four-carbon chain containing a ketone at the 3-position and a bromine atom at the 4-position.

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature. However, its synthesis can be reliably achieved through the principles of the Gabriel synthesis, which is a well-established method for preparing primary amines and N-substituted phthalimides.[2][3][4] The proposed method involves the N-alkylation of potassium phthalimide with a suitable brominated ketone.

Proposed Synthesis Workflow:

Detailed Methodology:

-

Preparation of Potassium Phthalimide:

-

Phthalimide is dissolved in a suitable solvent, such as absolute ethanol or dimethylformamide (DMF).

-

An equimolar amount of potassium hydroxide (KOH) or potassium hydride (KH) is added to the solution.[5]

-

The mixture is stirred, leading to the deprotonation of the phthalimide and the formation of the potassium phthalimide salt, which may precipitate.[6][7] The salt is then filtered and dried.

-

-

N-Alkylation Reaction:

-

The dried potassium phthalimide is suspended in an aprotic polar solvent like DMF.[2]

-

An equimolar amount or a slight excess of 1,4-dibromo-2-butanone is added to the suspension.

-

The reaction mixture is heated, typically between 60-100 °C, and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

The nucleophilic phthalimide anion attacks the primary carbon bearing a bromine atom in 1,4-dibromo-2-butanone via an SN2 mechanism.[3][4]

-

-

Isolation and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature and poured into cold water to precipitate the crude product.

-

The solid is collected by vacuum filtration and washed with water to remove inorganic salts and residual DMF.

-

The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

-

Potential Biological Activity and Applications

While there is limited specific biological data available for this compound, the isoindoline-1,3-dione (or phthalimide) scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[8][9]

General Activities of Isoindoline-1,3-dione Derivatives:

-

Anti-inflammatory and Analgesic Effects: Many derivatives of isoindoline-1,3-dione have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[10][11]

-

Antimicrobial and Antifungal Activity: The phthalimide ring is a core component of various compounds synthesized and tested for their efficacy against bacterial and fungal strains.[8][9]

-

Anticancer Properties: Certain isoindoline-1,3-dione derivatives have demonstrated antiproliferative activity against various cancer cell lines, sometimes inducing apoptosis.[12]

-

Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including cyclooxygenase (COX) and acetylcholinesterase, the latter being relevant for Alzheimer's disease research.

The presence of a reactive α-bromoketone functional group in this compound suggests it could act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in biological macromolecules. This makes it a candidate for use as a chemical probe in proteomics or as a starting point for the design of targeted covalent inhibitors.

Disclaimer: The biological activities mentioned are characteristic of the general class of isoindoline-1,3-dione derivatives. The specific biological profile of this compound has not been extensively reported and would require dedicated experimental evaluation.

References

- 1. 51132-00-4 | 2-(4-Bromo-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione - Moldb [moldb.com]

- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Khan Academy [khanacademy.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journaljpri.com [journaljpri.com]

- 10. media.neliti.com [media.neliti.com]

- 11. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione as an alkylating agent. This reagent is a valuable synthetic intermediate, particularly in the construction of complex heterocyclic molecules and as a building block in medicinal chemistry. The presence of a phthalimide group, a common pharmacophore, and a reactive α-bromoketone moiety makes it a versatile tool for introducing a protected amino-butanone chain to various nucleophiles. These application notes outline a general procedure for N-alkylation of primary and secondary amines, data on expected yields based on analogous reactions, and a visualization of the experimental workflow.

Introduction

This compound is a bifunctional molecule featuring a phthalimide-protected amine and an α-bromoketone. The phthalimide group is a well-known protecting group for primary amines, often employed in the Gabriel synthesis. The α-bromoketone is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and carbanions. The carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement.

This reagent is particularly useful for the synthesis of derivatives containing a 1-amino-3-butanone or related structural motif, which is present in various biologically active compounds. The phthalimide group can be later removed under standard conditions (e.g., using hydrazine) to liberate the primary amine, allowing for further functionalization.

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 equivalent) in anhydrous DMF or MeCN (0.1-0.5 M), add the non-nucleophilic base (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Note: Reaction times and temperatures may need to be optimized for specific substrates. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.

Deprotection of the Phthalimide Group (Gabriel Amine Synthesis)

Materials:

-

N-alkylated phthalimide product from section 2.1

-

Hydrazine monohydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the N-alkylated phthalimide (1.0 equivalent) in ethanol or methanol (0.1-0.5 M).

-

Add hydrazine monohydrate (2.0-5.0 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours. A white precipitate (phthalhydrazide) should form.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude primary amine.

-

Further purification can be achieved by acid-base extraction or chromatography if necessary. For isolation as a hydrochloride salt, the crude amine can be dissolved in a minimal amount of solvent and treated with a solution of HCl in ether or dioxane.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of various amines with this compound, based on typical yields for similar α-bromoketone alkylations.

| Entry | Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 12 | 25 | 75-85 |

| 2 | Benzylamine | DIPEA | MeCN | 18 | 25 | 80-90 |

| 3 | Morpholine | K₂CO₃ | DMF | 12 | 25 | 85-95 |

| 4 | Piperidine | DIPEA | MeCN | 16 | 25 | 88-96 |

| 5 | N-Methylaniline | K₂CO₃ | DMF | 24 | 40 | 60-70 |

Visualization of Experimental Workflow and Reaction

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation reaction.

General Reaction Scheme

Caption: General alkylation reaction scheme.

Applications in Drug Development

The isoindoline-1,3-dione (phthalimide) moiety is a recognized pharmacophore found in a variety of therapeutic agents with activities including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory (e.g., Thalidomide and its analogs). The 1-amino-3-butanone scaffold can be found in inhibitors of various enzymes.